Trehalulose

Content Navigation

Formulators seeking a low-glycemic, non-crystallizing bulk sweetener for syrups, beverages, and baked goods encounter limitations with isomaltulose (low solubility) or trehalose (no Maillard browning). Trehalulose (CAS 51411-23-5) is a reducing disaccharide from enzymatic isomerization of sucrose that solves these issues. - High aqueous solubility; no precipitation in high-Brix liquid concentrates. - Low glycemic index (~32) for sustained energy release. - Active Maillard participant, replaces caramel colors in pet food and bakery applications. - ~70% sucrose sweetness, clean taste profile.

CAS Number

Product Name

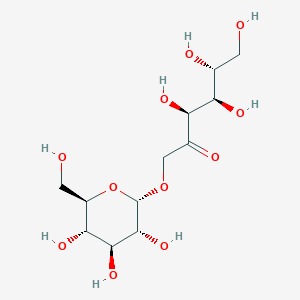

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Trehalulose (CAS: 51411-23-5) is a naturally occurring, reducing disaccharide composed of glucose and fructose linked by an α-(1→1) glycosidic bond. Commercially produced via the enzymatic isomerization of sucrose, it serves as a functional carbohydrate in formulation and nutritional science. In procurement contexts, trehalulose is evaluated for its high aqueous solubility, low glycemic index, and acariogenic properties. Unlike standard table sugar, its specific glycosidic linkage resists rapid enzymatic cleavage in the human digestive tract, providing a slow-release carbohydrate profile while maintaining approximately 70% of the sweetness of sucrose [1].

Research Fit

Generic substitution of trehalulose with other disaccharides frequently fails due to divergent physical and chemical behaviors in formulation environments. While sucrose is a common baseline, its high glycemic index and rapid fermentation by oral bacteria make it unsuitable for diabetic or dental-friendly products. Isomaltulose, the most closely related in-class sucrose isomer, is often considered as a substitute; however, it possesses a restrictive aqueous solubility limit (approximately 30% at 20°C) and readily crystallizes, which causes precipitation failures in high-concentration syrups and liquid formulations [1]. Conversely, substituting with trehalose—a highly stable, non-reducing sugar—eliminates the possibility of non-enzymatic Maillard browning, a critical requirement for flavor and color development in thermally processed foods and pet nutrition [2].

Substitution Risk

Solubility and Crystallization Resistance

In high-concentration liquid formulations, the physical state of the carbohydrate dictates shelf-life and processability. Trehalulose exhibits exceptionally high aqueous solubility and strongly resists crystallization, drying into an amorphous solid. In contrast, its structural isomer isomaltulose has a strict solubility limit of approximately 30 g/100 g of water at 20°C, leading to rapid crystallization at higher concentrations[1].

| Evidence Dimension | Aqueous solubility and crystallization behavior at 20°C |

| Target Compound Data | Highly soluble, forms stable amorphous syrups without crystallization |

| Comparator Or Baseline | Isomaltulose (precipitates/crystallizes above ~30% concentration) |

| Quantified Difference | Trehalulose enables the formulation of highly concentrated syrups (>70%), whereas isomaltulose fails and crystallizes at concentrations above 30% |

| Conditions | Aqueous solution at standard room temperature (20°C) |

Procurement of trehalulose is necessary for high-brix liquid formulations, jellies, and beverage concentrates where isomaltulose would precipitate out of solution.

Glycemic Index and Hydrolysis Rate

The α-(1→1) glycosidic bond in trehalulose requires significantly more time for enzymatic cleavage in the small intestine compared to the α-(1→2) bond in sucrose. Quantitative metabolic tracking demonstrates that trehalulose yields a Glycemic Index (GI) of approximately 32, whereas sucrose acts as a rapid-release baseline with a GI of approximately 68[1].

| Evidence Dimension | Glycemic Index (GI) tracking blood glucose elevation |

| Target Compound Data | GI ≈ 32 (low glycemic response) |

| Comparator Or Baseline | Sucrose (GI ≈ 68, moderate/high glycemic response) |

| Quantified Difference | 53% reduction in glycemic index compared to the sucrose baseline |

| Conditions | Human digestive hydrolysis and subsequent blood glucose monitoring |

This quantitative reduction in glycemic response justifies the selection of trehalulose for certified diabetic-friendly and sustained-energy nutritional formulations.

Maillard Reaction Compatibility

For applications requiring non-enzymatic browning, the chemical nature of the saccharide is critical. Trehalulose is a reducing sugar because the anomeric carbon of its fructose moiety remains free, allowing it to actively participate in Maillard reactions with amino acids upon heating. Trehalose, a common high-stability alternative, is a non-reducing sugar and completely fails to initiate Maillard browning under identical thermal conditions [1].

| Evidence Dimension | Reducing capacity and Maillard reaction participation |

| Target Compound Data | Active reducing sugar (initiates Maillard browning) |

| Comparator Or Baseline | Trehalose (non-reducing sugar, zero Maillard browning) |

| Quantified Difference | Trehalulose provides active non-enzymatic browning, whereas trehalose yields 0% Maillard reactivity under identical thermal processing |

| Conditions | Thermal processing in the presence of amino acids/proteins |

Buyers formulating baked goods, gravies, or pet foods must select trehalulose over trehalose to ensure natural color and flavor development during retorting or baking.

Acariogenicity and Oral Fermentation

Dental-friendly formulations require carbohydrates that resist fermentation by oral microbiota. Assays measuring plaque pH drop after exposure show that Streptococcus mutans readily ferments sucrose, rapidly dropping plaque pH below the critical decalcification threshold of 5.5. Trehalulose cannot be utilized by these cariogenic bacteria due to its stable α-(1→1) linkage, preventing the critical pH drop associated with tooth decay[1].

| Evidence Dimension | Plaque pH drop via Streptococcus mutans fermentation |

| Target Compound Data | Plaque pH remains above the critical 5.5 threshold (acariogenic) |

| Comparator Or Baseline | Sucrose (rapid fermentation dropping pH well below 5.5) |

| Quantified Difference | Prevention of critical acidic pH drop compared to sucrose |

| Conditions | Oral bacterial fermentation assays and plaque pH monitoring |

This strict resistance to bacterial fermentation makes trehalulose an essential procurement choice for pediatric syrups, gummies, and oral care lozenges.

High-Concentration Syrups and Liquid Supplements

Because trehalulose resists crystallization and maintains high aqueous solubility compared to isomaltulose, it is heavily utilized as a bulk sweetener and base in liquid nutritional supplements, jellies, and beverage concentrates. It allows formulators to achieve high Brix levels without the risk of shelf-life precipitation [1].

Diabetic and Sports Nutrition

Leveraging its low Glycemic Index of approximately 32 and slow intestinal hydrolysis, trehalulose is formulated into energy gels, bars, and meal replacement powders. It provides a steady release of glucose without the insulin spikes associated with sucrose or maltodextrin [1].

Pet Foods and Baked Goods

As a reducing sugar, trehalulose actively participates in Maillard reactions during baking or retorting. This makes it a direct replacement for artificial caramel colors or high-glycemic glucose syrups in pet food gravies and baked goods, a function that non-reducing sugars like trehalose cannot perform [1].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Explore Compound Types